Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate
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Overview
Description
Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate is a chemical compound with the molecular formula C18H20INO4. It is known for its unique structure, which includes an iodine atom attached to a pyridine ring, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate typically involves the reaction of 5-iodo-2-pyridinol with 4-bromophenol in the presence of a base, followed by esterification with butyl propionate. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate involves its interaction with specific molecular targets. The iodine atom in the pyridine ring plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-(4-((5-trifluoromethyl-2-pyridyl)oxy)phenoxy)propionate
- Butyl 2-(4-((5-chloro-2-pyridyl)oxy)phenoxy)propionate
- Butyl 2-(4-((5-bromo-2-pyridyl)oxy)phenoxy)propionate
Uniqueness
Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s reactivity is advantageous .
Properties
CAS No. |
79438-66-7 |
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Molecular Formula |
C18H20INO4 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
butyl 2-[4-(5-iodopyridin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H20INO4/c1-3-4-11-22-18(21)13(2)23-15-6-8-16(9-7-15)24-17-10-5-14(19)12-20-17/h5-10,12-13H,3-4,11H2,1-2H3 |
InChI Key |
WSBOTHAZBPBGGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I |
Origin of Product |
United States |
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